

Application Notes and Protocols: Studying the UNC3474 and 53BP1 Interaction using NMR Spectroscopy

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Compound of Interest

Compound Name: UNC3474

Cat. No.: B12368218

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) for repairing DNA double-strand breaks (DSBs).[1][2] The recruitment of 53BP1 to DSB sites is mediated, in part, by its tandem Tudor domain (TTD), which recognizes dimethylated lysine 20 on histone H4 (H4K20me2).[3][4][5] **UNC3474** is a small molecule antagonist that has been identified to bind to the 53BP1 TTD.[6][7][8] This document provides detailed application notes and protocols for characterizing the interaction between **UNC3474** and the 53BP1 TTD using Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle

UNC3474 functions by targeting the methyl-lysine binding cavity of the 53BP1 tandem Tudor domain (TTD).[8] Interestingly, **UNC3474** and structurally related small molecules stabilize a pre-existing, lowly populated autoinhibited homodimeric state of the 53BP1 TTD.[7][8] In this conformation, the histone-binding surface for H4K20me2 is buried within the protomeric interface, thus inhibiting the recruitment of 53BP1 to DSBs.[6][7][8]

NMR spectroscopy, specifically ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a powerful technique to study this interaction at atomic resolution.^{[9][10]} By titrating unlabeled **UNC3474** into a solution of ^{15}N -labeled 53BP1 TTD, changes in the chemical environment of specific amino acid residues upon binding can be monitored as chemical shift perturbations (CSPs) in the HSQC spectrum.^{[7][11][12][13]} The interaction between **UNC3474** and 53BP1 TTD is characterized by slow exchange on the NMR timescale, leading to distinct signals for the free and bound states.^{[3][7]}

Quantitative Data Summary

The binding affinities of **UNC3474** and related compounds for the 53BP1 Tandem Tudor Domain (TTD) have been determined by various biophysical methods.

Compound	Dissociation Constant (K_d)	Method	Reference
UNC3474	$1.0 \pm 0.3 \mu\text{M}$	Not specified	^{[6][7]}
UNC2170	$22 \pm 2.5 \mu\text{M}$	Not specified	^[7]
UNC2991	$3.9 \pm 0.4 \mu\text{M}$	Not specified	^[7]
UNC3351	$6.8 \pm 0.4 \mu\text{M}$	Not specified	^[7]
UNC1118	$8.5 \pm 0.9 \mu\text{M}$	Not specified	^[7]
UNC8531	$0.85 \pm 0.17 \mu\text{M}$	Isothermal Titration Calorimetry (ITC)	^[4]
UNC8531	$0.79 \pm 0.52 \mu\text{M}$	Surface Plasmon Resonance (SPR)	^[4]

Experimental Protocols

Protocol 1: Expression and Purification of ^{15}N -labeled 53BP1 Tandem Tudor Domain (TTD)

This protocol is based on standard procedures for recombinant protein expression in *E. coli*.

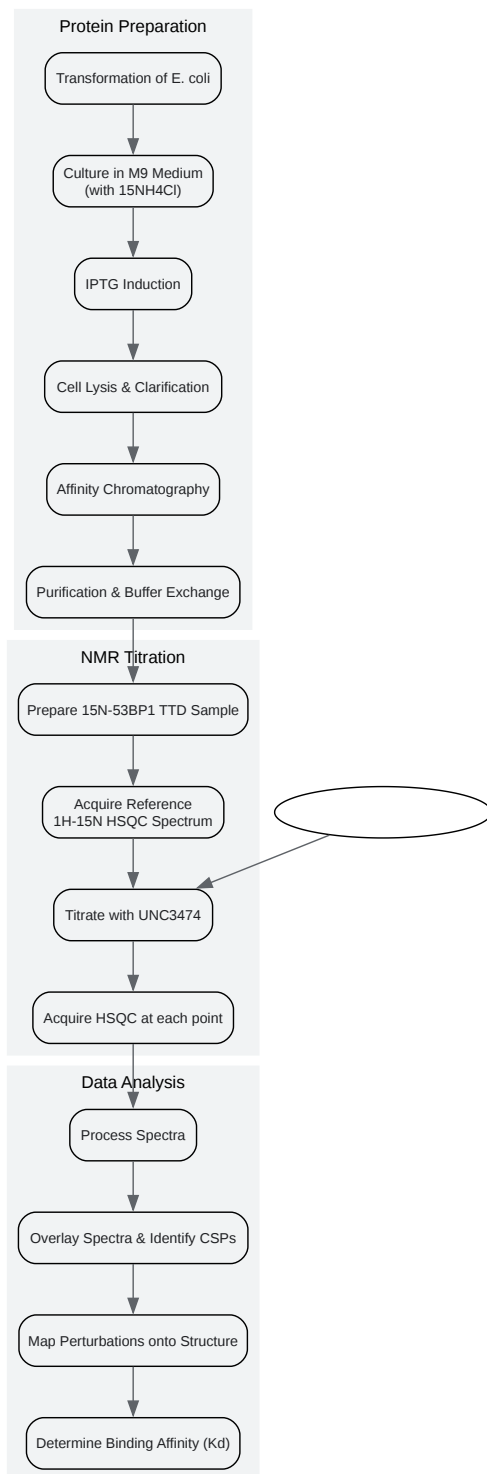
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the human 53BP1 TTD (amino acids 1480-1616) with an N-terminal affinity tag (e.g., His-tag). b. Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. b. Grow overnight at 37°C with shaking.
3. Large-Scale Culture and Isotope Labeling: a. Inoculate 1 L of M9 minimal medium (containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source for ^{15}N labeling) with the overnight starter culture. b. Grow the culture at 37°C with shaking until the OD_{600} reaches 0.6-0.8.
4. Protein Expression: a. Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. b. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
5. Cell Harvesting and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
6. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
7. Tag Cleavage and Further Purification (Optional): a. If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease) during dialysis against a suitable buffer. b. Remove the cleaved tag and protease by passing the solution through the Ni-NTA column again. c. Further purify the protein using size-exclusion chromatography to ensure homogeneity.
8. Buffer Exchange and Concentration: a. Exchange the purified protein into the final NMR buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 2 mM DTT). b. Concentrate the protein to the desired concentration (typically 0.1-0.5 mM) for NMR experiments.^[14] Verify protein purity and integrity using SDS-PAGE and mass spectrometry.

Protocol 2: NMR Titration of **UNC3474** into ^{15}N -labeled **53BP1 TTD**

1. Sample Preparation: a. Prepare a stock solution of **UNC3474** in a solvent compatible with the NMR buffer (e.g., DMSO- d_6). b. Prepare the initial NMR sample containing 0.1-0.5 mM of ^{15}N -labeled **53BP1 TTD** in the NMR buffer in a final volume of 500 μL .
2. NMR Data Acquisition: a. Acquire a reference ^1H - ^{15}N HSQC spectrum of the free ^{15}N -labeled **53BP1 TTD**. b. Set up the NMR spectrometer with appropriate parameters for temperature (e.g., 25°C) and acquisition time.
3. Titration: a. Add small aliquots of the **UNC3474** stock solution to the NMR tube containing the protein.^[15] b. After each addition, gently mix the sample and allow it to equilibrate for a few minutes. c. Acquire a ^1H - ^{15}N HSQC spectrum at each titration point. d. Continue the titration until the protein is saturated with the ligand, as indicated by no further changes in the chemical shifts.^{[15][16]} Molar ratios of **UNC3474** to **53BP1 TTD** may range from 0:1 to 2:1 or higher.
4. Data Processing and Analysis: a. Process the acquired NMR data using appropriate software (e.g., NMRPipe).^[10] b. Overlay the series of ^1H - ^{15}N HSQC spectra to visualize the chemical shift perturbations. c. For each affected residue, track the changes in the ^1H and ^{15}N chemical shifts. d. The interaction between **UNC3474** and **53BP1 TTD** is in the slow exchange regime, meaning separate peaks for the free and bound states will be observed for many residues.^[7] The intensity of the free peak will decrease while the intensity of the bound peak increases as the titration progresses.^[15] e. Map the residues with significant chemical shift perturbations onto the structure of the **53BP1 TTD** to identify the binding site.^[12]

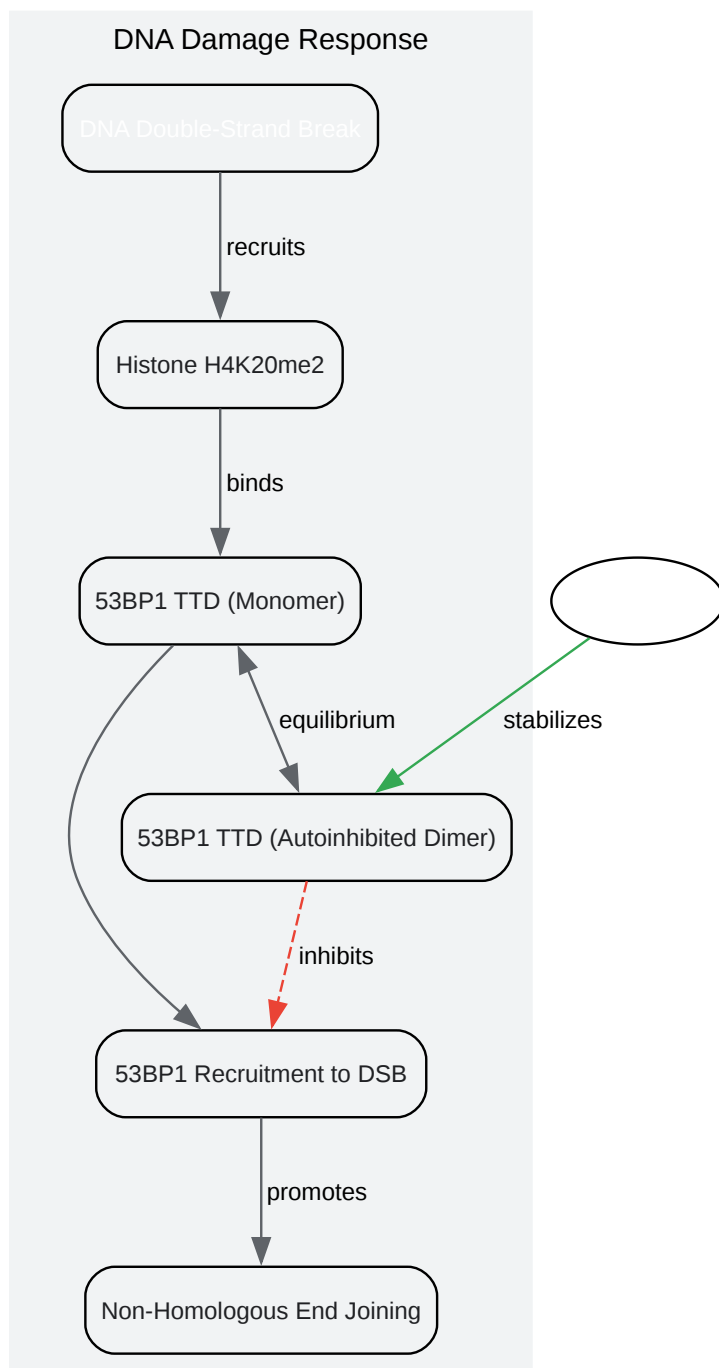
Visualizations

Experimental Workflow for NMR Analysis of UNC3474-53BP1 Interaction

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Caption: Workflow for studying the **UNC3474**-53BP1 TTD interaction.

UNC3474-Mediated Inhibition of 53BP1 Recruitment

[Click to download full resolution via product page](#)Caption: Mechanism of **UNC3474** action on 53BP1.

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